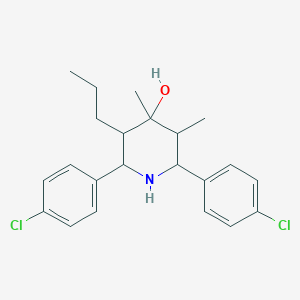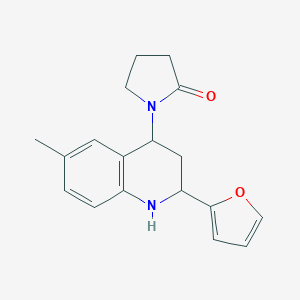
1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one
説明
1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one (FMPQ) is a synthetic compound that has been extensively studied in recent years due to its potential applications in medicinal chemistry. FMPQ is a versatile compound that has been used in a variety of research fields, ranging from drug design to biochemistry. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FMPQ.
科学的研究の応用
Synthesis and Properties : A related compound, "2-(furan-2-yl)thiazolo[5,4-f]quinoline", was synthesized and underwent electrophilic substitution reactions, showcasing the compound's versatility in organic synthesis (El’chaninov & Aleksandrov, 2017).
Antitumor Activity : Derivatives like "2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones" demonstrated potent cytotoxic activity against cancer cell lines, suggesting potential use as antitumor agents (Huang et al., 2013).
Antimicrobial and Docking Studies : Another derivative, "1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one", was prepared using green procedures and showed promising results in antimicrobial activity and docking studies (Srivani, Laxminarayana, & Chary, 2019).
Biological Screening : Derivatives containing pyrrolidine and pyrimidine rings demonstrated pronounced plant growth stimulating effects, highlighting the compound's potential in agricultural applications (Pivazyan et al., 2019).
Antimicrobial Activity : The compound's derivatives also exhibited good antimicrobial activity, suggesting potential use in combating bacterial and fungal infections (Ashok et al., 2014).
Antiplasmodial and Antifungal Activity : Some derivatives showed moderate potency against malaria-causing Plasmodium falciparum and antifungal activities, indicating their potential in developing antimalarial and antifungal drugs (Vandekerckhove et al., 2015).
Reduction Studies : Studies on the reduction of N-alkyl- and N-aryl-pyrrolidin-2-ones by lithium aluminium hydride provide insights into the compound's reactivity and potential for creating novel structures (Swan & Wilcock, 1974).
Mosquito Larvicidal Activity : Some derivatives have been tested for mosquito larvicidal activity, showcasing the compound's potential in pest control (Rajanarendar et al., 2010).
Anti-inflammatory Evaluation : Derivatives such as "2-(furan-2-yl)-4-(phenoxy)quinoline" have been evaluated for anti-inflammatory properties, indicating potential therapeutic applications (Chen et al., 2006).
Crystal Structure Analysis : Research on the crystal structure of related compounds contributes to understanding their molecular properties, aiding in the design of new materials or drugs (Pradeep et al., 2014).
Antitubercular Evaluation : Novel derivatives have been synthesized and evaluated for antitubercular activity, offering potential new treatments for tuberculosis (Kantevari et al., 2011).
Antibacterial Activity : The compound's derivatives have shown promising antibacterial activity, highlighting their potential in developing new antibiotics (Hamid & Shehta, 2018).
Anticoagulant Activity : Research into the anticoagulant activity of derivatives suggests potential applications in managing blood clotting disorders (Novichikhina et al., 2020).
Dual Receptor Ligand Discovery : Studies on the virtual screening of derivatives have led to the discovery of dual 5-HT6/5-HT2A receptor ligands with potential cognitive benefits (Staroń et al., 2019).
Asymmetric Synthesis : Research on the asymmetric synthesis of derivatives provides insights into producing enantio-enriched compounds, important in pharmaceutical chemistry (Bruyère et al., 2003).
特性
IUPAC Name |
1-[2-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-6-7-14-13(10-12)16(20-8-2-5-18(20)21)11-15(19-14)17-4-3-9-22-17/h3-4,6-7,9-10,15-16,19H,2,5,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSCNXBLLONPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(CC2N3CCCC3=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



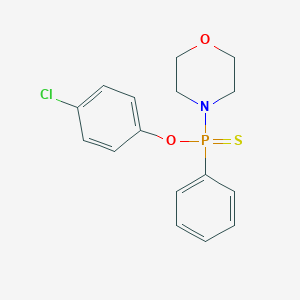
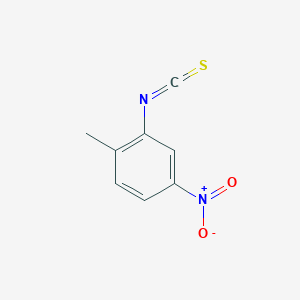
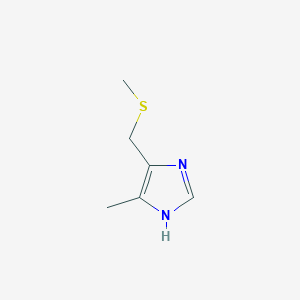
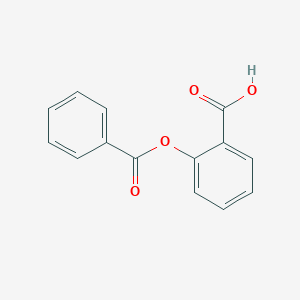
![N-[3-(1H-imidazol-4-yl)propyl]-N'-methylthiourea](/img/structure/B458987.png)
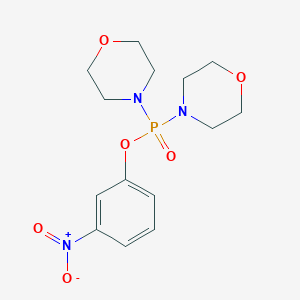


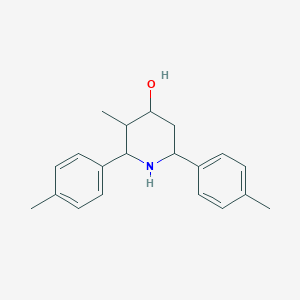
![N-[1-(2-Furyl)-3-butenyl]aniline](/img/structure/B458996.png)
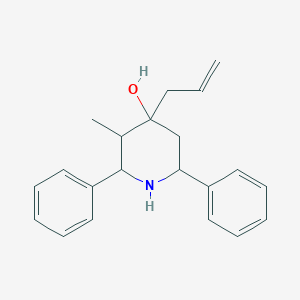
![Benzyl[1-(furan-2-yl)ethyl]amine](/img/structure/B458998.png)
